VBIT-3 is classified as an organic compound with potential pharmacological relevance. It has been synthesized as part of research into compounds that target mitochondrial proteins, specifically the voltage-dependent anion channel 1 (VDAC1), which plays a crucial role in regulating mitochondrial function and apoptosis . The synthesis methods and applications of VBIT-3 place it within the broader category of therapeutic agents aimed at modulating mitochondrial activity.
The synthesis of VBIT-3 involves several intricate steps, including:
These methods often utilize various reagents such as oxidizing agents, reducing agents, and nucleophiles to facilitate the reactions involved in creating VBIT-3. The process is complex and requires careful control of reaction conditions to ensure high yields and purity.
The molecular structure of VBIT-3 can be described as follows:
This structure contributes to its unique properties, enabling interactions with biological targets. The specific arrangement of atoms allows for potential binding sites that are crucial for its mechanism of action .
While detailed crystallographic data may not be readily available in the search results, computational modeling and spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are typically employed to elucidate the structure further.
VBIT-3 is capable of undergoing several significant chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these chemical transformations.
The mechanism of action for VBIT-3 primarily involves its interaction with mitochondrial proteins, particularly VDAC1. By binding to this protein, VBIT-3 modulates its activity, which can lead to alterations in apoptosis pathways. The compound has been shown to inhibit VDAC1 oligomerization, thereby affecting mitochondrial membrane permeability and influencing apoptotic signaling cascades .
Quantitative analyses using techniques such as microscale thermophoresis have provided insights into the binding affinities of VBIT-3 with VDAC1. These studies indicate that while VBIT-3 interacts effectively with VDAC1, its affinity is lower compared to some other derivatives like AKOS-022 .
VBIT-3 exhibits several notable physical and chemical properties:
Although specific numerical values for melting point, boiling point, or other physical constants are not provided in the search results, these properties are typically evaluated through experimental studies during compound characterization.
VBIT-3 has a wide range of applications across various scientific domains:
Voltage-Dependent Anion Channel 1 (VDAC1) is the primary conduit for ions and metabolites (e.g., ATP, NADH, Ca²⁺) across the mitochondrial outer membrane (OMM). It regulates metabolic cross-talk between mitochondria and the cytosol, maintaining cellular energy balance and calcium signaling [6]. VDAC1 also anchors hexokinase and Bcl-2 family proteins, integrating metabolic and survival signaling [6] [8]. Dysregulation of VDAC1 disrupts mitochondrial integrity, leading to pathological Ca²⁺ overload, oxidative stress, and metabolic collapse [5].
Under apoptotic stimuli (e.g., oxidative stress, Ca²⁺ overload), VDAC1 monomers assemble into high-order oligomers (dimers, trimers, and tetramers). These oligomers form large pores (~2.8–3.5 nm) in the OMM, enabling cytochrome c release and caspase activation [3] [6]. This process is a convergence point for diverse apoptogens (e.g., staurosporine, selenite, As₂O₃) and is amplified by interactions with pro-apoptotic proteins like Bax [3]. Oligomerization shifts VDAC1 from a metabolite transporter to a pro-death channel, making it a critical control node in intrinsic apoptosis [3] [8].
Excessive VDAC1-mediated apoptosis drives neurodegeneration (Alzheimer’s, Parkinson’s), ischemic injury (stroke, myocardial infarction), and cardiovascular diseases. Existing therapies (e.g., tissue plasminogen activator for stroke) have narrow time windows and do not target mitochondrial dysfunction [5]. Neurodegenerative diseases lack disease-modifying agents, underscoring the need for VDAC1-specific inhibitors that halt apoptosis upstream of caspase activation [6].
VBIT-3 is a novel small molecule (C₂₁H₁₉ClF₃N₃O₃) developed to selectively inhibit VDAC1 oligomerization. Identified via high-throughput screening and medicinal chemistry optimization, it binds VDAC1 with a Kd of 31.3 μM, preventing oligomer formation without affecting basal channel function [1] [3]. This precision targeting distinguishes it from pan-apoptotic inhibitors.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7